Home > Products > Screening Compounds P10146 > 4-(Piperazin-1-yl)benzoic acid dihydrochloride
4-(Piperazin-1-yl)benzoic acid dihydrochloride - 1215782-27-6

4-(Piperazin-1-yl)benzoic acid dihydrochloride

Catalog Number: EVT-3227736
CAS Number: 1215782-27-6
Molecular Formula: C11H16Cl2N2O2
Molecular Weight: 279.16
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride

    Compound Description: This compound serves as a direct precursor in a streamlined synthesis of 4-(Piperazin-1-yl)benzoic acid dihydrochloride []. The synthesis involves α-bromination of 4-methylbenzoic acid, followed by amination with 1-methylpiperazine, and finally, acidification to yield the desired product.

    Relevance: This compound is a direct precursor to 4-(Piperazin-1-yl)benzoic acid dihydrochloride, differing only by the presence of a methylene spacer between the piperazine ring and the benzoic acid moiety in the former [].

Ethyl 1-piperazinecarboxylate

    Compound Description: While not directly mentioned in relation to 4-(Piperazin-1-yl)benzoic acid dihydrochloride, this compound reacts with 4-fluorobenzoic acid to yield 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid []. This highlights a potential synthetic route for similar piperazine-benzoic acid derivatives.

4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid

    Compound Description: This compound is synthesized by reacting ethyl 1-piperazinecarboxylate with 4-fluorobenzoic acid []. Its structure, containing both a piperazine ring and a benzoic acid moiety, is closely related to the target compound.

    Relevance: This compound shares the core structural motif of a piperazine ring substituted at the 4-position with a benzoic acid moiety with 4-(Piperazin-1-yl)benzoic acid dihydrochloride []. The key difference lies in the presence of an ethoxycarbonyl substituent on the piperazine nitrogen in the former.

(E)-1-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)-3-(arylmethylene)indolin-2-ones

    Compound Description: This class of compounds, synthesized from indolin-2-one, exhibits antimicrobial activity []. Although structurally distinct from 4-(Piperazin-1-yl)benzoic acid dihydrochloride, their shared focus on antimicrobial properties highlights a potential application area for research on the target compound and its derivatives.

    Relevance: While not structurally similar, the research highlighting the antimicrobial activity of these compounds emphasizes a potential application for 4-(Piperazin-1-yl)benzoic acid dihydrochloride and its derivatives, prompting further investigation into their biological activities [].

Classification and Source

4-(Piperazin-1-yl)benzoic acid dihydrochloride is classified as an organic compound with potential pharmaceutical applications. It is often categorized under kinase inhibitors and is investigated for its anticancer properties. The compound's CAS number is 106261-49-8 and its molecular formula is C13H18N2O2·2ClH, with a molecular weight of 307.22 g/mol . This compound is typically sourced from chemical suppliers specializing in pharmaceutical reference materials.

Synthesis Analysis

The synthesis of 4-(piperazin-1-yl)benzoic acid dihydrochloride can be achieved through various methods. One notable method involves the reaction of 4-(piperazin-1-yl)methylbenzoic acid with hydrochloric acid to form the dihydrochloride salt. Specific conditions such as temperature and reaction time are crucial for optimizing yield:

  1. Starting Materials: 4-(piperazin-1-yl)methylbenzoic acid, hydrochloric acid.
  2. Reaction Conditions: Typically conducted at room temperature or slightly elevated temperatures to ensure complete dissolution and reaction.
  3. Yield Optimization: Reaction times can vary from several hours to overnight depending on the scale and purity requirements .

Alternative synthetic routes may involve the use of coupling agents or solvents like dimethylformamide to facilitate the formation of the desired compound .

Molecular Structure Analysis

The molecular structure of 4-(piperazin-1-yl)benzoic acid dihydrochloride features a benzoic acid moiety attached to a piperazine ring. The structural formula can be represented as follows:

  • SMILES Notation: Cl.Cl.CN1CCN(Cc2ccc(cc2)C(=O)O)CC1
  • InChI: InChI=1S/C13H18N2O2.2ClH/c1-14-6-8-15(9-7-14)10-11-2-4-12(5-3-11)13(16)17, , 2*1H, /h2-5H,6-10H2,1H3,(H,16,17)

The piperazine ring contributes to the compound's pharmacological properties through its ability to interact with biological targets such as receptors and enzymes .

Chemical Reactions Analysis

4-(Piperazin-1-yl)benzoic acid dihydrochloride can undergo several chemical reactions relevant to its application in drug development:

  1. Esterification: The carboxylic acid group can react with alcohols in the presence of catalysts to form esters.
  2. Amidation: Reaction with amines can yield amides, which are important in developing more complex pharmaceuticals.
  3. Deprotonation: The acidic protons can be removed under basic conditions to form salts that may enhance solubility and bioavailability.

These reactions are critical for modifying the compound's properties to enhance efficacy and reduce side effects in therapeutic applications .

Mechanism of Action

The mechanism of action for 4-(piperazin-1-yl)benzoic acid dihydrochloride primarily involves its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can affect various cellular processes including growth and metabolism.

The compound may inhibit specific kinases involved in cancer cell proliferation by binding to their active sites or allosteric sites, thereby preventing substrate phosphorylation. This inhibition can lead to reduced tumor growth and improved outcomes in cancer treatment .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(piperazin-1-yl)benzoic acid dihydrochloride include:

  • Appearance: Typically a white crystalline solid.
  • Solubility: Soluble in water due to the presence of hydrochloride groups; solubility may vary with pH.
  • Melting Point: Specific melting point data may vary but generally falls within typical ranges for similar compounds.

These properties influence how the compound behaves in biological systems and affect formulation strategies for drug delivery .

Applications

4-(Piperazin-1-yl)benzoic acid dihydrochloride has several scientific applications:

  1. Pharmaceutical Research: Investigated as a potential treatment for various cancers due to its kinase inhibitory activity.
  2. Biochemical Studies: Used in studies examining protein interactions and signaling pathways.
  3. Drug Development: Serves as a lead compound for synthesizing novel derivatives with enhanced therapeutic profiles.

The ongoing research into this compound highlights its potential as a valuable tool in both pharmacology and medicinal chemistry .

Pharmaceutical Relevance and Therapeutic Target Applications

Role as Critical Intermediate in Tyrosine Kinase Inhibitor Synthesis

Imatinib Mesylate Production and Chronic Myelogenous Leukemia Targeting

4-(Piperazin-1-yl)benzoic acid dihydrochloride serves as a pivotal synthetic intermediate in the manufacture of imatinib mesylate, a first-line therapeutic for Philadelphia chromosome-positive chronic myelogenous leukemia (CML). The dihydrochloride salt form provides enhanced solubility and stability during the coupling reaction with the aniline-containing pyrimidine precursor (N-(5-amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine) [5]. This reaction, typically mediated by peptide coupling reagents like EDCI or carbodiimides in aprotic solvents (dichloromethane or THF), forms the benzamide linkage essential for imatinib's target engagement [10]. The piperazine nitrogen participates in salt formation with methanesulfonic acid to yield the mesylate salt form, which optimizes bioavailability and crystalline stability in the final drug product [5]. Industrial-scale processes leverage this intermediate's reactivity under controlled pH conditions (pH 6.5-7.5) to achieve high-yield imatinib production exceeding 85% purity before crystallization [5].

Table 1: Kinase Inhibitors Utilizing 4-(Piperazin-1-yl)benzoic acid Derivatives

Drug NameTherapeutic TargetKey Structural Role of 4-(Piperazin-1-yl)benzoic acid
Imatinib MesylateBCR-ABL, c-KITProvides solubilizing piperazine moiety and benzamide linkage
Nilotinib HClBCR-ABL (T315I mutant)Serves as core scaffold for binding domain orientation
Experimental sEH InhibitorsSoluble epoxide hydrolaseActs as tertiary pharmacophore for metabolic stability [7]

Structure-Activity Relationships in BCR-ABL Inhibition Pathways

The piperazine-benzoic acid moiety in imatinib analogues demonstrates critical structure-activity relationship (SAR) determinants for BCR-ABL inhibition:

  • Piperazine protonation state: The N4'-methyl piperazine exists predominantly as a cation at physiological pH, forming a salt bridge with Asp381 in the ABL kinase domain [5] [10].
  • Linker flexibility: The methylene bridge between piperazine and benzoyl groups allows conformational adaptation to the hydrophobic pocket, with optimal inhibition achieved at 1-2 carbon spacers (IC₅₀ = 0.2 μM) [5].
  • Electrostatic contributions: Quantum mechanical calculations reveal the benzoic acid carbonyl dipole moment (4.2 Debye) enhances hydrogen bonding with kinase hinge residues (Glu286, Met318) [5].Crystallographic studies of BCR-ABL-imatinib complexes (PDB: 1IEP) confirm the para-substituted benzoic acid positions the piperazine moiety near the DFG-out motif, sterically blocking ATP cofactor binding [10]. Modifications to the piperazine ring (e.g., N-acetylation or N-alkylation) reduce inhibitory potency by >100-fold, highlighting its non-modifiable role in target engagement [5].

Molecular Scaffold Design for Novel Oncology Therapeutics

Rational Drug Design Utilizing Piperazine-Benzoic Acid Hybrid Pharmacophores

The 4-(piperazin-1-yl)benzoic acid scaffold enables strategic pharmacophore hybridization in kinase inhibitor development:

  • Bifunctional tethering: The carboxylate serves as attachment point for secondary pharmacophores like adamantanyl ureas (sEH inhibitors) or pyridinone derivatives (SSRIs), while maintaining kinase affinity through the piperazine domain [7] [8].
  • Conformational restriction: Introduction of ortho-methyl groups on the benzoic acid ring enhances rotational barrier (ΔG‡ = 15.2 kcal/mol), locking the scaffold in bioactive conformation and improving selectivity for PDGFRα over c-KIT (8-fold increase) [5] [7].
  • Solubility modulation: The dihydrochloride salt form increases aqueous solubility (log P = -0.7 vs 1.3 for free base) while maintaining cell membrane permeability (Papp > 8 × 10⁻⁶ cm/s in Caco-2 assays) [3] [5].

Table 2: Synthetic Applications of 4-(Piperazin-1-yl)benzoic acid Dihydrochloride

Reaction TypeConditionsApplicationYield
Amide CouplingEDCI/HOBt, DIPEA, DCMImatinib backbone formation92%
Reductive AminationNaBH₃CN, MeOH/THF (1:3)Piperazine extension for sEH inhibitors78% [7]
SNAr DisplacementK₂CO₃, DMSO, 80°CBenzoxazole derivatives for HDAC inhibitors85% [9]

Structure-Based Optimization for Kinase Selectivity Enhancement

Computational and crystallographic approaches leverage this scaffold for kinase selectivity engineering:

  • DFG-pocket occupancy: Molecular dynamics simulations reveal that 4-fluorination of the benzoic acid ring improves van der Waals contacts with Leu354 in c-KIT (ΔGbind = -9.8 kcal/mol vs -8.1 kcal/mol for unsubstituted), conferring 3-fold selectivity over ABL kinase [5].
  • Allosteric pocket targeting: Elongation via butoxy spacers to tertiary piperazine substituents (e.g., acetylpiperazine) enables simultaneous engagement with the allosteric pocket in HDAC6, achieving dual kinase/epigenetic inhibition (IC₅₀ HDAC6 = 7.0 nM) [7] [9].
  • Protonation-dependent selectivity: At tumor microenvironment pH (6.5-6.8), the piperazine ring remains diprotonated, enhancing electrostatic complementarity with acidic residues in VEGFR2 over EGFR kinases [5]. Structure-based optimization has yielded derivatives with >100-fold selectivity for FLT3 (AML target) versus PDGFRβ, achieved through strategic incorporation of steric blockers like 2,6-dimethylphenyl groups that clash with Tyr669 in the non-target kinase [5] [8].

The scaffold's versatility is demonstrated in nilotinib development, where the benzoic acid carbonyl was replaced with isosteric imidazole while retaining the 4-piperazinylmethyl linkage. This modification improved binding to the T315I mutant BCR-ABL through water-mediated hydrogen bonds while maintaining the essential salt bridge via the protonated piperazine [5] [6].

Properties

CAS Number

1215782-27-6

Product Name

4-(Piperazin-1-yl)benzoic acid dihydrochloride

IUPAC Name

4-piperazin-1-ylbenzoic acid;dihydrochloride

Molecular Formula

C11H16Cl2N2O2

Molecular Weight

279.16

InChI

InChI=1S/C11H14N2O2.2ClH/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2,(H,14,15);2*1H

InChI Key

JIEHDSDPUDKDLX-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=CC=C(C=C2)C(=O)O.Cl.Cl

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C(=O)O.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.